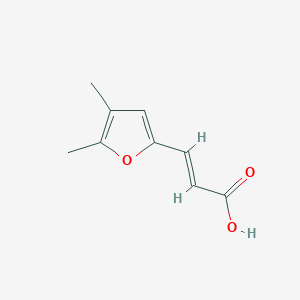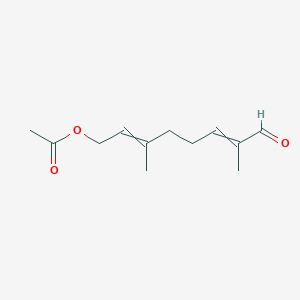
N-Diethylacetoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Diethylacetoacetamide is an organic compound with the molecular formula C8H15NO2. It is a clear yellow liquid with a density of 0.994 g/mL at 20°C and a boiling point of 76°C . This compound is primarily used as an intermediate in the synthesis of various chemicals, including insecticides like phosphamidon .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Diethylacetoacetamide can be synthesized through the condensation of diethylamine and diketene . The reaction typically involves the following steps:
Reactants: Diethylamine and diketene.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Catalysts: In some cases, catalysts like sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors are used to handle the bulk quantities of reactants.
Purification: The product is purified through distillation or other separation techniques to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Diethylacetoacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation Products: Oxo-compounds.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted acetoacetamides.
Aplicaciones Científicas De Investigación
N-Diethylacetoacetamide has several applications in scientific research:
Chemistry: It is used as a β-dicarbonyl compound in the synthesis of calcium channel blockers and other pharmaceuticals.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of insecticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Diethylacetoacetamide involves its role as a β-dicarbonyl compound. It can participate in Michael addition reactions, where it acts as a nucleophile and adds to electrophilic carbonyl compounds. This mechanism is crucial in the synthesis of various pharmaceuticals, including calcium channel blockers .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylacetoacetamide
- N,N-Diethylacetamide
- N,N-Diethylformamide
Comparison
N-Diethylacetoacetamide is unique due to its specific β-dicarbonyl structure, which allows it to participate in a wide range of chemical reactions. Compared to N,N-Dimethylacetoacetamide and N,N-Diethylacetamide, it has a higher molecular weight and different reactivity patterns. Its ability to form stable intermediates in Michael addition reactions makes it particularly valuable in pharmaceutical synthesis .
Propiedades
Número CAS |
235-46-3 |
|---|---|
Fórmula molecular |
C₈H₁₅NO₂ |
Peso molecular |
157.21 |
Sinónimos |
N,N-Diethyl-3-oxo-butanamide; N,N-Diethyl-acetoacetamide; 1-(Diethylcarbamoyl)-2-propanone; Diethylacetoacetamide; N,N-Diethyl-3-oxobutanamide; N,N-Diethylacetoacetamide; N,N-Diethylacetylacetamide; Promotor C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


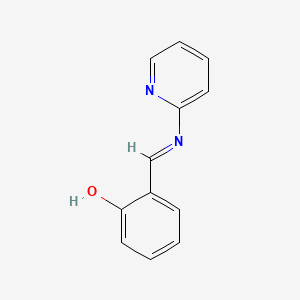
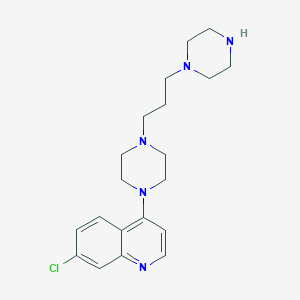
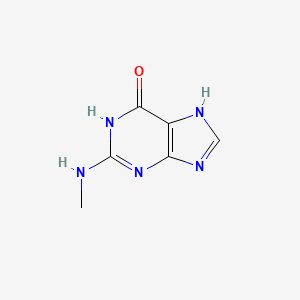
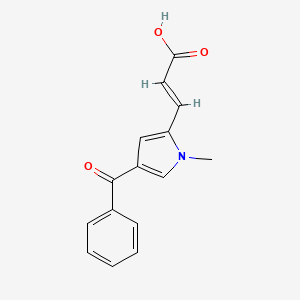
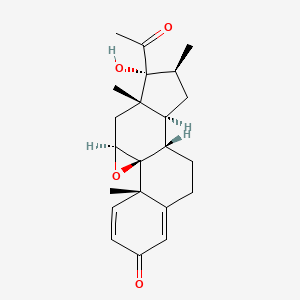
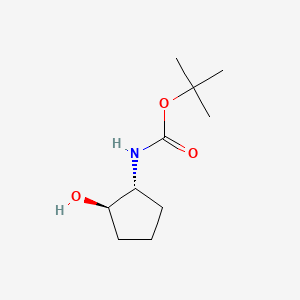
![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)
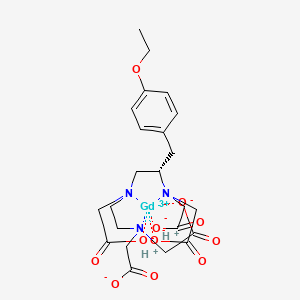
![3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1148214.png)
